1-[4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-yl]ethanone
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Overview
Description
1-[4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-yl]ethanone is a complex organic compound that features a piperidine and piperazine ring structure
Preparation Methods
The synthesis of 1-[4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-yl]ethanone typically involves multiple steps. One common synthetic route includes the reaction of 1-(2-phenylethyl)piperidine with piperazine under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-[4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
1-[4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, including receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may modulate neurotransmitter release or receptor activity, leading to various physiological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar compounds to 1-[4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-yl]ethanone include:
1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine: This compound shares a similar piperidine structure but differs in its functional groups.
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide: Another related compound with a different functional group attached to the piperidine ring. The uniqueness of this compound lies in its specific combination of piperidine and piperazine rings, which may confer distinct biological activities.
Properties
IUPAC Name |
1-[4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-17(23)21-13-15-22(16-14-21)19-8-11-20(12-9-19)10-7-18-5-3-2-4-6-18/h2-6,19H,7-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMUCWOODLUUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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